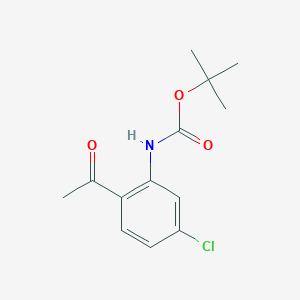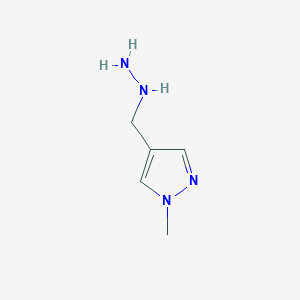
4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazinylmethyl group at the 4-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{1-methyl-1H-pyrazole-4-carbaldehyde} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Medicine: It is being investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or structural properties.
Mecanismo De Acción
The mechanism of action of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is not fully understood, but it is believed to interact with various molecular targets through its hydrazinyl and pyrazole functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, which are crucial for its potential therapeutic effects.
Comparación Con Compuestos Similares
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile ring instead of a pyrazole ring.
1-methyl-3-(hydrazinylmethyl)-1H-pyrazole: Similar but with the hydrazinylmethyl group at the 3-position.
4-(Hydrazinylmethyl)-1-phenyl-1H-pyrazole: Similar but with a phenyl group at the 1-position.
Uniqueness: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinylmethyl group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)methylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-5(2-7-6)3-8-9/h3-4,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVTCJIJODUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
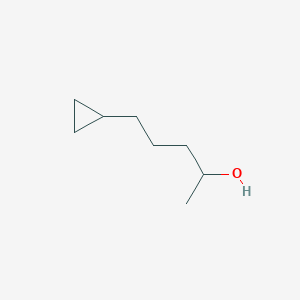
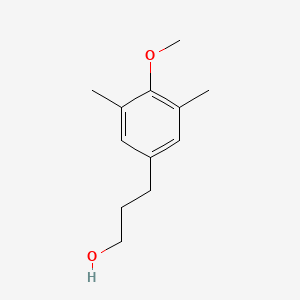

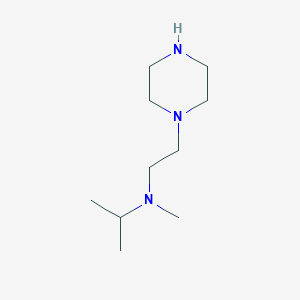
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
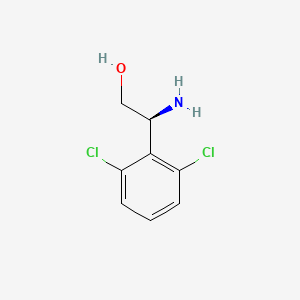
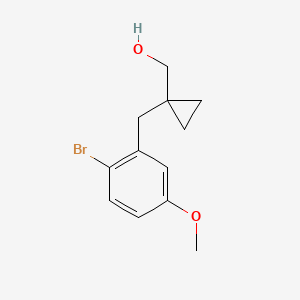
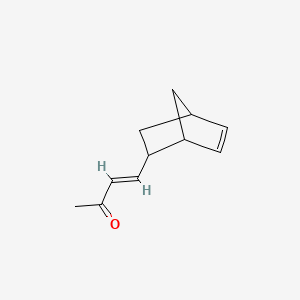
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)


![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)

